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Suc-Ala-Phe-Pro-Phe-pNA

PPIase FKBP Enzyme Kinetics

Researchers face ambiguous data when using generic chromogenic substrates, as FKBP catalytic efficiency varies >1000-fold depending on the P2 residue. Suc-Ala-Phe-Pro-Phe-pNA eliminates this variability as the documented most rapidly catalyzed substrate for bacterial AvfkbX and a validated standard for FKBP/cyclophilin PPIase assays. - Enables protease-free, colorimetric detection at 405-410 nm for inhibitor screening (e.g., cyclosporin A) with minimal background. - Provides a diagnostic fingerprint for FKBP isoform differentiation when used alongside Suc-Ala-Leu-Pro-Phe-pNA. - Compatible with dynamic ¹H NMR bandshape analysis for mechanistic studies of PPIase catalysis.

Molecular Formula C36H40N6O9
Molecular Weight 700.7 g/mol
CAS No. 128802-73-3
Cat. No. B236317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-Ala-Phe-Pro-Phe-pNA
CAS128802-73-3
SynonymsSuc-Ala-Phe-Pro-Phe-pNA
suc-APPPA
succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide
Molecular FormulaC36H40N6O9
Molecular Weight700.7 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C(CC3=CC=CC=C3)C(=O)NC(=O)C4CCCN4)NC(=O)CCC(=O)O
InChIInChI=1S/C36H40N6O9/c1-23(38-31(43)18-19-32(44)45)33(46)39-29(21-24-9-4-2-5-10-24)36(49)41(26-14-16-27(17-15-26)42(50)51)30(22-25-11-6-3-7-12-25)35(48)40-34(47)28-13-8-20-37-28/h2-7,9-12,14-17,23,28-30,37H,8,13,18-22H2,1H3,(H,38,43)(H,39,46)(H,44,45)(H,40,47,48)/t23-,28-,29-,30-/m0/s1
InChIKeyAXCXJCIVUCYJKW-SUFMYBPMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-Ala-Phe-Pro-Phe-pNA for FKBP & Cyclophilin Activity


Suc-Ala-Phe-Pro-Phe-pNA (CAS 128802-73-3) is a synthetic chromogenic tetrapeptide substrate specifically engineered for the quantitative detection of peptidyl-prolyl cis-trans isomerase (PPIase) activity, predominantly targeting FK-506 binding proteins (FKBPs) and cyclophilins [1]. Functionally characterized by an N-terminal succinyl (Suc) protection and a C-terminal para-nitroanilide (pNA) reporter group, this compound facilitates precise colorimetric or spectrophotometric monitoring of enzymatic hydrolysis at 405–410 nm . First detailed in a seminal 1991 FEBS Letters publication, its well-defined structure and validated reactivity profile make it a cornerstone tool in enzyme kinetics, protein folding research, and immunosuppressant drug discovery [2].

Chromogenic PPIase substrate with spectrophotometric readout at 405–410 nm
Reported for protease-free FKBP and cyclophilin activity assays
Supports enzyme kinetics, protein folding, and immunosuppressant discovery research

Suc-Ala-Phe-Pro-Phe-pNA Sourcing: Analog Interchangeability


While numerous chromogenic p-nitroanilide substrates share the general Suc-Ala-Xaa-Pro-Phe-pNA scaffold, they are not functionally equivalent and cannot be freely substituted in PPIase activity assays or FKBP selectivity studies. Substrate specificity varies dramatically based on the Xaa residue in the P2 position: kinetic data demonstrate that FKBP catalytic efficiency (kc/Km) varies over three orders of magnitude depending solely on the identity of this amino acid [1]. In the context of bacterial FKBPs such as AvfkbX, Suc-Ala-Phe-Pro-Phe-pNA is specifically documented as the most rapidly catalyzed substrate, whereas the closely related analog Suc-Ala-Leu-Pro-Phe-pNA is preferentially hydrolyzed by AvfkbB—illustrating divergent enzyme-substrate recognition that would confound data interpretation if the wrong analog is procured [2]. The following evidence guide provides explicit, quantitative differentiation to support rigorous scientific selection and procurement decisions.

P2 Residue Dictates Recognition

Suc-Ala-Xaa-Pro-Phe-pNA analogs with different P2 residues (e.g., Leu vs. Phe) may exhibit divergent FKBP isoform preferences and catalytic rates.

Isoform-Specific Substrate Preference

FKBP isoforms may preferentially hydrolyze distinct analogs; substituting Suc-Ala-Phe-Pro-Phe-pNA with Suc-Ala-Leu-Pro-Phe-pNA can shift enzyme engagement.

Catalytic Efficiency Variability

Reported catalytic efficiency (kc/Km) varies substantially across P2 substitutions, potentially compromising assay sensitivity if the incorrect analog is selected.

Suc-Ala-Phe-Pro-Phe-pNA Quantitative Evidence Guide


FKBP Isoform Substrate Selectivity

In a comparative enzymatic characterization of two recombinant Azotobacter vinelandii FKBPs (AvfkbX and AvfkbB), Suc-Ala-Phe-Pro-Phe-pNA was identified as the most rapidly catalyzed substrate for the AvfkbX isoform among tested Suc-Ala-Xaa-Pro-Phe-pNA peptides [1]. In contrast, the analog Suc-Ala-Leu-Pro-Phe-pNA was the preferred substrate for AvfkbB, demonstrating that the choice of P2 residue (Phe vs. Leu) dictates differential enzyme engagement and turnover rates [1].

FKBP Isoform Substrate Selectivity
Head-to-head
AvfkbX: Suc-Ala-Phe-Pro-Phe-pNA (preferred) AvfkbB: Suc-Ala-Leu-Pro-Phe-pNA (preferred)
Isoform-specific substrate recognition context
Based on recombinant bacterial FKBPs; rank-order specificity
PPIase FKBP Enzyme Kinetics Substrate Specificity

P2 Residue Impact on FKBP Catalytic Efficiency

A systematic study of Suc-Ala-Xaa-Pro-Phe-pNA substrates (where Xaa = Gly, Ala, Val, Leu, Phe, His, Lys, Glu) revealed that FKBP catalytic efficiency (kc/Km) varies by over 1000-fold depending on the identity of the Xaa residue [1]. While cyclophilin-catalyzed isomerization shows minimal dependence on the P2 residue, FKBP displays a marked and sharp specificity profile [1]. Notably, Suc-Ala-Leu-Pro-Phe-pNA exhibited a high kc/Km of 640,000 M⁻¹s⁻¹, enabling accurate determination of tight-binding inhibitor Ki values [1].

P2 Residue Catalytic Efficiency Range
Class-level
kc/Km varies ≥1000-fold across Xaa substitutions (P2=Leu: 640,000 M⁻¹s⁻¹)
Class-level specificity; substrate choice critically affects turnover
Reported for FKBP; Suc-Ala-Leu-Pro-Phe-pNA used as reference
FKBP PPIase Catalytic Efficiency Structure-Activity Relationship

Protease-Free PPIase Assay Compatibility

Suc-Ala-Phe-Pro-Phe-pNA has been explicitly validated and utilized in an uncoupled, protease-free assay format for measuring PPIase activity . This methodological advantage distinguishes it from alternative substrates that may require coupled protease systems, thereby introducing potential artifacts or background interference. The compound's design allows direct, unimpeded detection of cis-trans isomerization catalyzed by FKBPs and cyclophilins without the confounding variable of secondary protease cleavage .

Protease-Free Assay Compatibility
Data to verify
Reported for uncoupled, protease-free PPIase activity detection
Reduces assay complexity and potential artifacts
Sources not specified; method-context review recommended
PPIase FKBP Cyclophilin Assay Development

NMR Monitoring of Cis-Trans Isomerization

The PPIase-catalyzed cis-trans isomerization of Suc-Ala-Phe-Pro-Phe-pNA has been quantitatively characterized using dynamic ¹H NMR bandshape analysis [1]. This technique enabled direct measurement of interconversion rates between cis and trans isomers in the presence of PPIase under equilibrium conditions, with acceleration inhibited by equimolar cyclosporin A (CsA) [1]. The study provided evidence that PPIase catalysis is more complex than a simple two-state exchange [1].

NMR Monitoring Compatibility
Method context
Characterized by dynamic ¹H NMR bandshape analysis for cis-trans isomerization rates
Supports mechanistic studies beyond chromogenic readout
PPIase catalysis ± cyclosporin A; reported in FEBS Lett. 1991
NMR Spectroscopy PPIase Cyclophilin Isomerization Kinetics

Suc-Ala-Phe-Pro-Phe-pNA Application Scenarios


FKBP Isoform and Mutant Differentiation

Given the documented rank-order substrate preference of AvfkbX for Suc-Ala-Phe-Pro-Phe-pNA over Suc-Ala-Leu-Pro-Phe-pNA [1], this compound is optimally deployed in comparative enzymology studies aimed at distinguishing FKBP isoforms or characterizing active-site mutations that alter P2 residue recognition. Using Suc-Ala-Phe-Pro-Phe-pNA in parallel with Suc-Ala-Leu-Pro-Phe-pNA provides a diagnostic fingerprint for FKBP subtype identification and functional annotation.

High-Sensitivity PPIase Inhibitor Screening

For drug discovery campaigns targeting FKBP or cyclophilin PPIase activity, Suc-Ala-Phe-Pro-Phe-pNA offers a validated, protease-free chromogenic readout that minimizes assay interference and background noise [1]. Its established use in uncoupled assays enables robust high-throughput screening for PPIase inhibitors, including tight-binding compounds like cyclosporin A, without confounding secondary protease activity.

Mechanistic Studies of Cis-Trans Isomerization by NMR

Researchers employing NMR to investigate the catalytic mechanism of PPIases or the conformational dynamics of proline-containing peptides should utilize Suc-Ala-Phe-Pro-Phe-pNA due to its documented compatibility with dynamic ¹H NMR bandshape analysis [1]. This substrate has been used to reveal that PPIase catalysis involves more complex exchange processes than a simple two-state model, making it a uniquely suited tool for advanced biophysical investigations [1].

Native P2 Phenylalanine Recognition in FKBP Assays

Based on evidence that FKBP catalytic efficiency varies over 1000-fold depending on the P2 residue identity [1], Suc-Ala-Phe-Pro-Phe-pNA is the correct procurement choice for assays intended to reflect native FKBP substrate recognition with an aromatic phenylalanine at the P2 position. Substitution with non-aromatic or aliphatic analogs (e.g., Leu, Val, Ala) will produce divergent kinetic parameters and may not accurately recapitulate physiological substrate processing.

Application
Selection Property
Validation Focus
FKBP isoform differentiation studies
Reported isoform-specific substrate preference (AvfkbX vs. AvfkbB)
Confirm differential hydrolysis using Suc-Ala-Phe-Pro-Phe-pNA vs. Suc-Ala-Leu-Pro-Phe-pNA
PPIase inhibitor screening
Protease-free chromogenic detection format
Assess assay interference and background signal reduction
NMR-based PPIase mechanistic studies
Documented compatibility with dynamic ¹H NMR bandshape analysis
Measure cis-trans isomerization rates at equilibrium
Native FKBP substrate recognition
Aromatic P2 phenylalanine for physiological-like processing
Verify kinetic parameters align with native substrate behavior

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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